17-epi-Fluoxymesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-epi-Fluoxymesterone is a synthetic androgenic anabolic steroid used in the treatment of hypogonadism and delayed puberty in males, as well as breast neoplasms in women . It is also known by its brand names Androxy and Halotestin .

Synthesis Analysis

The 17-epimers of the anabolic steroids, including fluoxymesterone, were synthesized via a 17 beta-sulfate that spontaneously hydrolyzed in water to several dehydration products, and to the 17 alpha-hydroxy-17 beta-methyl epimer . The 17 beta-sulfate was prepared by reaction of the 17 beta-hydroxy-17 alpha-methyl steroid with sulfur trioxide pyridine complex .Molecular Structure Analysis

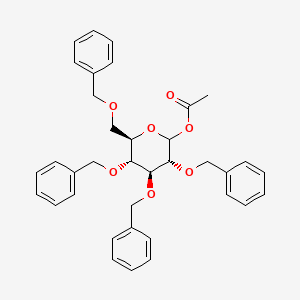

The molecular formula of this compound is C20H29FO3 . Its molecular weight is 336.4409 . The IUPAC Standard InChIKey is NVWIQTIACUKQCC-JVHGXTCESA-N .Chemical Reactions Analysis

Fluoxymesterone works by attaching itself to androgen receptors, causing it to interact with the parts of the cell involved in the making of proteins . It may cause an increase in the synthesis of some proteins or a decrease in the synthesis of others .Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17-epi-Fluoxymesterone involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium sulfate", "Magnesium", "Benzene", "Chloroform", "Methylmagnesium bromide", "Sodium borohydride", "Hydrogen chloride gas", "Sodium bicarbonate" ], "Reaction": [ "Pregnenolone is reacted with sodium hydride in dry THF to form the sodium salt of pregnenolone.", "Bromine is added to the sodium salt of pregnenolone in acetic acid to form 17α-bromo-pregnenolone.", "17α-bromo-pregnenolone is reacted with hydrochloric acid to form 17α-bromo-pregnenolone hydrochloride.", "17α-bromo-pregnenolone hydrochloride is reacted with sodium hydroxide in methanol to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione is reacted with ethyl acetate and diethyl ether to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione diethyl acetal is reacted with magnesium in dry benzene to form 17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide.", "17α-bromo-16α-methylpregn-4-ene-3,20-dione magnesium bromide is reacted with methylmagnesium bromide in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxypregn-4-ene-3-one is reacted with sodium borohydride in dry ether to form 17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4,17-dihydroxyandrost-4-ene-3-one is reacted with hydrogen chloride gas in chloroform to form 17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one.", "17α-bromo-16α-methyl-4-chloroandrost-4-ene-3-one is reacted with sodium bicarbonate in water to form 17α-bromo-16α-methyl-4-androstene-3,17-dione.", "17α-bromo-16α-methyl-4-androstene-3,17-dione is reacted with methanol and hydrochloric acid to form 17-epi-Fluoxymesterone." ] } | |

CAS RN |

3109-09-9 |

Molecular Formula |

C₂₀H₂₉FO₃ |

Molecular Weight |

336.44 |

synonyms |

9-Fluoro-11β,17α-dihydroxy-17-methyl-androst-4-en-3-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)